4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
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Overview
Description
4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a complex organic compound that features a bromine atom, a pyrazole ring, and a dioxane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multiple steps. One common approach is to start with the preparation of the azetidine intermediate, which is then reacted with a pyrazole derivative. The bromination step is usually carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are also developed to ensure the compound can be produced in large quantities while maintaining high purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The presence of multiple functional groups allows for the formation of cyclic structures through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield a variety of substituted pyrazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(1,4-dioxan-2-yl)-1H-imidazole
- 2-bromomethyl-1,3-dioxolane
- (1,3-dioxolan-2-ylmethyl)magnesium bromide
Uniqueness
4-bromo-1-({1-[(1,4-dioxan-2-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is unique due to its combination of a bromine atom, a pyrazole ring, and a dioxane moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C12H18BrN3O2 |
---|---|
Molecular Weight |
316.19 g/mol |
IUPAC Name |
4-bromo-1-[[1-(1,4-dioxan-2-ylmethyl)azetidin-3-yl]methyl]pyrazole |
InChI |
InChI=1S/C12H18BrN3O2/c13-11-3-14-16(7-11)6-10-4-15(5-10)8-12-9-17-1-2-18-12/h3,7,10,12H,1-2,4-6,8-9H2 |
InChI Key |
ONXMBLUUUGDGLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CO1)CN2CC(C2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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